Boc-D-cha-ol
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Overview
Description
®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .
Mode of Action
The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .
Biochemical Pathways
The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .
Result of Action
The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol typically involves the protection of the amino group with a Boc group. One common method is to start with the corresponding amino alcohol and react it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-3-cyclohexylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Tosyl chloride in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the tosylate derivative, which can further react to form various substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral substrates. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is used in the development of pharmaceuticals. Its protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)-3-cyclohexylpropan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
®-2-(Boc-amino)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
®-2-(Boc-amino)-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
®-2-(Boc-amino)-3-cyclohexylpropan-1-ol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules where the cyclohexyl group can influence the reactivity and selectivity of subsequent reactions.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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